molecular formula C7H2ClF3O2 B6318008 3-Chloro-2,4,6-trifluorobenzoic acid CAS No. 174312-95-9

3-Chloro-2,4,6-trifluorobenzoic acid

Cat. No.: B6318008
CAS No.: 174312-95-9
M. Wt: 210.54 g/mol
InChI Key: ZWHWHVAYBHJSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,4,6-trifluorobenzoic acid is an organic compound with the molecular formula C7H2ClF3O2. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by chlorine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4,6-trifluorobenzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives. One common method includes the reaction of 2,4,6-trifluorobenzoic acid with chlorine gas in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and reaction conditions. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4,6-trifluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-Chloro-2,4,6-trifluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,6-trifluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Chloro-2,4,5-trifluorobenzoic acid
  • 2,4,6-Trifluorobenzoic acid
  • 2,3,6-Trifluorobenzoic acid

Comparison: 3-Chloro-2,4,6-trifluorobenzoic acid is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other trifluorobenzoic acid derivatives. For example, the presence of chlorine at the 3-position can influence the compound’s reactivity in substitution reactions, making it different from 2,4,5-trifluorobenzoic acid .

Properties

IUPAC Name

3-chloro-2,4,6-trifluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O2/c8-5-3(10)1-2(9)4(6(5)11)7(12)13/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHWHVAYBHJSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.